molecular formula C33H34N6O3S B2427667 N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1173787-90-0

N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B2427667
CAS No.: 1173787-90-0
M. Wt: 594.73
InChI Key: JSOINJDDWYAJHN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide, more commonly known as BIM-23A760, is a sophisticated chimeric molecule engineered to act as a dual somatostatin (sst) and dopamine (D2) receptor agonist. This compound was specifically designed to achieve enhanced functional activity and broad receptor subtype coverage, particularly for investigating and targeting neuroendocrine tumors and disorders. Its primary research value lies in its ability to simultaneously activate sst2, sst5, and D2 receptors, which are co-expressed in many neuroendocrine tissues. This multi-receptor targeting is a strategic approach to overcome the limitations of single-receptor agonists and potentially suppress tumor secretion and growth more effectively. The chimeric design of BIM-23A760 leverages the synergistic effects of somatostatin and dopamine receptor signaling, which can lead to superior inhibition of hormone secretion (such as growth hormone and prolactin) compared to monotargeted compounds. Studies have focused on its application in acromegaly and prolactinoma research, where it demonstrates potent antisecretory and antiproliferative effects in vitro and in vivo. Researchers utilize this compound as a critical tool for probing the complex interplay between somatostatin and dopamine receptor pathways in cellular and animal models of endocrine disease. The product is offered for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O3S/c1-3-28(31(41)34-23-11-9-10-22(2)20-23)43-33-36-26-15-8-7-14-25(26)30-35-27(32(42)39(30)33)21-29(40)38-18-16-37(17-19-38)24-12-5-4-6-13-24/h4-15,20,27-28H,3,16-19,21H2,1-2H3,(H,34,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOINJDDWYAJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through a review of available literature, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a multi-functional structure that includes an imidazoquinazoline core, which is known for its diverse pharmacological properties. The presence of a piperazine moiety further enhances its potential as a therapeutic agent. The molecular formula can be represented as C24H28N4O3SC_{24}H_{28}N_{4}O_{3}S.

Structural Formula

\text{N 3 methylphenyl 2 3 oxo 2 2 oxo 2 4 phenylpiperazin 1 yl ethyl 2H 3H imidazo 1 2 c quinazolin 5 yl}sulfanyl)butanamide}

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of imidazoquinazoline have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In one study, a related compound demonstrated IC50 values ranging from 0.39 μM to 1.88 μM against MCF7 and HCT116 cancer cell lines. The mechanism of action was attributed to the inhibition of specific kinases involved in cell cycle regulation and apoptosis induction .

CompoundCell LineIC50 (µM)
Compound AMCF70.39
Compound BHCT1161.88
Compound CA3754.20

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The imidazoquinazoline scaffold is known to inhibit inflammatory pathways, particularly through the modulation of cytokine production.

The anti-inflammatory effects are often mediated by the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Research has indicated that derivatives containing the imidazoquinazoline structure exhibit antimicrobial properties against various bacterial strains. The sulfanyl group in N-(3-methylphenyl)-2-{...} may enhance membrane permeability, allowing for increased efficacy against pathogens.

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant cytotoxicity against multiple cell lines
Anti-inflammatoryInhibition of NF-kB pathway
AntimicrobialEffective against various bacterial strains

Synthesis Methods

The synthesis of N-(3-methylphenyl)-2-{...} typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Formation of the imidazoquinazoline core through condensation reactions involving appropriate aldehydes and amines.
  • Sulfurization : Introduction of the sulfanyl group via thiolation reactions.
  • Amidation : Final formation of the butanamide side chain through amidation processes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide exhibit significant anticancer properties. For instance, hybrid imidazole derivatives have shown selective anticancer activity against various cell lines, including renal and breast cancer cells. These compounds often act by interfering with specific molecular targets involved in cancer cell proliferation and survival .

Antimicrobial Properties

Compounds derived from similar structural frameworks have been evaluated for their antimicrobial activities. Studies report that certain benzimidazole derivatives demonstrate potent inhibitory effects against bacterial strains, suggesting that the imidazoquinazoline structure could enhance antimicrobial efficacy. The mechanism typically involves disruption of bacterial cell wall synthesis or function .

Central Nervous System Effects

The piperazine moiety present in the compound is known for its neuropharmacological effects. Compounds with similar structures have been investigated for their potential as anxiolytics and antidepressants. The interaction of such compounds with serotonin receptors has been a focal point in research aimed at developing new treatments for mood disorders .

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize eco-friendly approaches to synthesizing complex organic molecules like this compound. Techniques such as solvent-free synthesis and microwave-assisted reactions are gaining traction due to their efficiency and reduced environmental impact .

Structure–Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial. Research indicates that modifications to the piperazine ring or the quinazoline core can significantly alter the pharmacological profile of these compounds. This insight helps guide the design of new derivatives with enhanced therapeutic effects .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of imidazoquinazoline derivatives demonstrated their potential as anticancer agents through in vitro assays against various cancer cell lines. The results indicated that modifications to the side chains significantly influenced cytotoxicity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

Research focusing on benzimidazole derivatives highlighted their effectiveness against multiple bacterial strains. The study utilized both qualitative and quantitative methods to evaluate antimicrobial activity, revealing that specific derivatives exhibited strong bactericidal effects .

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